molecular formula C20H19N3O3 B4507094 N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide

Cat. No.: B4507094
M. Wt: 349.4 g/mol
InChI Key: DXVSNLHQBMDQLH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide is a complex organic compound that features both an indole and an acetamide moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    N-acetyltryptophan: An amino acid derivative with both indole and acetamide groups.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(3-acetylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(24)18-11-23(19-9-4-3-8-17(18)19)12-20(26)22-16-7-5-6-15(10-16)21-14(2)25/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVSNLHQBMDQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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